molecular formula C23H16ClNOS B407097 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one

Cat. No.: B407097
M. Wt: 389.9g/mol
InChI Key: ORAJIGOTZNKJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound that belongs to the class of thiazepines. Thiazepines are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms. This particular compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a benzo-indeno-thiazepinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo-indeno core: This can be achieved through a Friedel-Crafts acylation reaction, where an indanone derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the thiazepine ring: The benzo-indeno core is then reacted with a thioamide and a halogenating agent such as phosphorus pentachloride (PCl5) to form the thiazepine ring.

    Substitution with the chloro-methylphenyl group: Finally, the chloro-methylphenyl group is introduced through a nucleophilic substitution reaction, where the thiazepine intermediate reacts with 3-chloro-4-methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the thiazepine ring to a dihydrothiazepine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-methylphenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazepine derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3-chloro-4-methylphenyl)-6,6a-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one: shares structural similarities with other thiazepine derivatives such as:

Uniqueness

  • Structural Uniqueness : The presence of the chloro-methylphenyl group and the specific arrangement of the thiazepine ring confer unique chemical and biological properties to the compound.
  • Biological Activity : Compared to similar compounds, this compound may exhibit distinct biological activities, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H16ClNOS

Molecular Weight

389.9g/mol

IUPAC Name

11-(3-chloro-4-methylphenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C23H16ClNOS/c1-13-10-11-14(12-17(13)24)23-20-21(15-6-2-3-7-16(15)22(20)26)25-18-8-4-5-9-19(18)27-23/h2-12,20,23H,1H3

InChI Key

ORAJIGOTZNKJIP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2C3C(=NC4=CC=CC=C4S2)C5=CC=CC=C5C3=O)Cl

Origin of Product

United States

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